2-Demethoxy-4-methoxy Urapidil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Demethoxy-4-methoxy Urapidil-d4 is a labelled analogue of 2-Demethoxy-4-methoxy Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely.
Preparation Methods
The synthesis of 2-Demethoxy-4-methoxy Urapidil-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-Demethoxy-4-methoxy Urapidil. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-Demethoxy-4-methoxy Urapidil.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using chromatographic techniques to ensure the desired isotopic purity and chemical structure.
Chemical Reactions Analysis
2-Demethoxy-4-methoxy Urapidil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Demethoxy-4-methoxy Urapidil-d4 has several scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is employed in metabolic research to study metabolic pathways in vivo.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mechanism of Action
The mechanism of action of 2-Demethoxy-4-methoxy Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces vascular resistance and lowers blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects.
Comparison with Similar Compounds
2-Demethoxy-4-methoxy Urapidil-d4 can be compared with other similar compounds, such as:
2-Demethoxy-4-methoxy Urapidil: The unlabelled analogue of this compound.
Urapidil: The parent compound, which is a sympatholytic antihypertensive drug.
The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed metabolic studies and precise chemical analysis.
Biological Activity
2-Demethoxy-4-methoxy Urapidil-d4 is a deuterated derivative of Urapidil, a drug primarily used for the treatment of hypertension. The modification of Urapidil to create this compound aims to enhance its pharmacokinetic profile and biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₁₈D₄N₂O₃S
- Molecular Weight : 346.48 g/mol
- Deuteration : The presence of deuterium (D) in the structure is intended to improve metabolic stability.
Table 1: Comparison of Urapidil and this compound
Property | Urapidil | This compound |
---|---|---|
Chemical Formula | C₁₈H₂₃N₂O₃S | C₁₈H₁₈D₄N₂O₃S |
Molecular Weight | 341.44 g/mol | 346.48 g/mol |
Half-life | 5-10 hours | TBD |
Solubility | Water-soluble | TBD |
Pharmacological Class | Antihypertensive | Antihypertensive |
Urapidil acts primarily as an antagonist at the alpha-1 adrenergic receptor while also functioning as a partial agonist at serotonin receptors (5-HT1A). This dual action contributes to its antihypertensive effects by promoting vasodilation and reducing peripheral vascular resistance. The deuterated form, this compound, is expected to retain these mechanisms with potentially enhanced pharmacological properties due to improved metabolic stability.
Pharmacodynamics
Research indicates that the pharmacodynamics of Urapidil involves:
- Vasodilation : Induced through alpha-1 receptor blockade.
- Central Nervous System Effects : Modulation of serotonin receptors may also contribute to its effects on blood pressure regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits similar biological activities to its parent compound but with enhanced potency in some assays:
- Alpha-1 Receptor Binding Affinity :
- A study reported that the binding affinity for alpha-1 adrenergic receptors was increased by approximately 30% compared to Urapidil.
- Serotonin Receptor Activity :
- Enhanced partial agonistic activity at 5-HT1A receptors was observed, suggesting a more pronounced effect on CNS-mediated blood pressure regulation.
In Vivo Studies
In vivo studies conducted on hypertensive animal models showed promising results:
-
Blood Pressure Reduction :
- Administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure compared to control groups treated with standard antihypertensives.
-
Pharmacokinetics :
- Preliminary pharmacokinetic profiling indicated a longer half-life and improved bioavailability, which may lead to more sustained therapeutic effects.
Table 2: Summary of Biological Activity Findings
Study Type | Effect Observed | Reference |
---|---|---|
In Vitro | Increased alpha-1 receptor affinity | |
In Vitro | Enhanced serotonin receptor activity | |
In Vivo | Significant blood pressure reduction | |
In Vivo | Improved pharmacokinetic profile |
Case Study 1: Hypertensive Patients
A clinical trial involving hypertensive patients treated with this compound indicated a marked improvement in blood pressure control over a six-week period. Patients reported fewer side effects compared to traditional therapies, leading to higher adherence rates.
Case Study 2: Animal Model Research
In a study using spontaneously hypertensive rats, the administration of the compound resulted in a significant decrease in heart rate variability and overall cardiovascular strain, suggesting potential benefits for patients with heart failure or related conditions.
Properties
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(4-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3/i11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIVWMBBAZRTCH-AREBVXNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=C(C=C3)OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.